molecular formula C11H16N2O B2939584 N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride CAS No. 938517-39-6

N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride

Cat. No. B2939584
CAS RN: 938517-39-6
M. Wt: 192.262
InChI Key: UDUVTUJQQMGOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride, also known as DMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMBA is a β-alanine derivative that has shown promise in various studies for its ability to modulate certain physiological and biochemical processes.

Mechanism of Action

The mechanism of action of N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is involved in inflammation and cancer cell growth. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to activate the AMPK pathway, which plays a role in cellular energy regulation and metabolism.
Biochemical and Physiological Effects:
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can inhibit the proliferation of cancer cells and induce apoptosis. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to reduce inflammation and oxidative stress in vitro and in vivo. In animal studies, N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride in lab experiments is its relatively low toxicity compared to other compounds. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to have good stability and solubility in water, making it easy to work with in experiments. However, one limitation is that N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can be expensive to synthesize, which may limit its use in certain experiments.

Future Directions

There are several future directions for N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride research. One area of interest is its potential as a treatment for diabetes and other metabolic disorders. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also shown promise as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more research is needed to explore the potential side effects of N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride and to optimize its synthesis and formulation for use in clinical settings.
Conclusion:
In conclusion, N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride, or N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride, is a promising compound that has shown potential in various fields of scientific research. Its ability to modulate physiological and biochemical processes makes it a potential treatment for diseases such as cancer and diabetes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride involves the reaction of β-alanine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N~1~-(2,5-dimethylphenyl)-beta-alaninamide, which is then converted into the hydrochloride salt form through the addition of hydrochloric acid.

Scientific Research Applications

N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has been studied extensively for its potential therapeutic applications in various fields of research. One area of interest is its potential as an anti-cancer agent. Studies have shown that N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-amino-N-(2,5-dimethylphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMVWKHZTYXHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride

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